molecular formula C23H19NO3S B2580171 (2Z)-3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-2H-chromen-2-imine CAS No. 904453-68-5

(2Z)-3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-2H-chromen-2-imine

Cat. No.: B2580171
CAS No.: 904453-68-5
M. Wt: 389.47
InChI Key: UFDLORLDYWZNPX-VHXPQNKSSA-N
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Description

(2Z)-3-(Benzenesulfonyl)-N-(3,4-dimethylphenyl)-2H-chromen-2-imine is a chromene-derived imine compound characterized by a Z-configuration at the imine double bond. Its structure comprises:

  • Chromen-2-imine core: A benzopyran scaffold with an imine group at the 2-position.
  • 3-Benzenesulfonyl substituent: A sulfonyl group attached to the chromene ring at position 3, contributing to electron-withdrawing effects.
  • N-(3,4-Dimethylphenyl) group: A substituted aryl group at the imine nitrogen, providing steric bulk and lipophilicity.

The Z-configuration is critical for its stereochemical interactions, likely confirmed via X-ray crystallography using programs like SHELXL and visualized with tools such as ORTEP-3 .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3S/c1-16-12-13-19(14-17(16)2)24-23-22(15-18-8-6-7-11-21(18)27-23)28(25,26)20-9-4-3-5-10-20/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDLORLDYWZNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common method includes the condensation of 3-(benzenesulfonyl)-2H-chromen-2-one with 3,4-dimethylaniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors. The industrial production methods would also include rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-2H-chromen-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield a sulfone derivative, while reduction with NaBH4 would produce an amine derivative.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-2H-chromen-2-imine typically involves the reaction of 3-(benzenesulfonyl)chromen-2-one with 3,4-dimethylaniline under appropriate conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of benzenesulfonamide possess potent antibacterial effects against various strains of bacteria. The mechanism often involves inhibition of bacterial enzyme activity or disruption of cell wall synthesis .

Antioxidant Properties

Compounds containing chromene moieties have been evaluated for their antioxidant activities. These activities are crucial in combating oxidative stress-related diseases. The antioxidant capacity is generally assessed using assays such as DPPH scavenging and ABTS radical cation decolorization.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various in vitro and in vivo models. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and enzymes like COX-2, suggesting a pathway for developing new anti-inflammatory drugs .

Case Study 1: Antibacterial Screening

A study published in the Tropical Journal of Pharmaceutical Research explored the antibacterial activity of N-substituted benzenesulfonamide derivatives. The results indicated that these compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .

Case Study 2: Antioxidant Evaluation

In a comparative study assessing the antioxidant properties of chromene derivatives, it was found that several compounds demonstrated significant free radical scavenging abilities. This suggests that this compound could be a candidate for further development in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs, emphasizing substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
(2Z)-3-(Benzenesulfonyl)-N-(3,4-dimethylphenyl)-2H-chromen-2-imine ~C23H20N2O3S ~408.5 (estimated) - 3-Benzenesulfonyl (electron-withdrawing)
- N-3,4-Dimethylphenyl (electron-donating)
High lipophilicity due to methyl groups; Z-configuration enhances stereospecific interactions .
(2Z)-N-(3,4-Difluorophenyl)-8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-imine C23H17F2NO4S 441.45 - 3-(4-Methylbenzenesulfonyl)
- N-3,4-Difluorophenyl
- 8-Methoxy
Enhanced metabolic stability (fluorine substituents); reduced aqueous solubility due to hydrophobic tosyl group.
N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide C28H20Cl2N2O2 495.38 - Chlorobenzylidene
- Chlorophenyl
- Benzamide
Antimicrobial activity; synthesized via benzoylation.
Key Observations:

3,4-Dimethylphenyl (target) vs. 3,4-difluorophenyl (): Methyl groups enhance lipophilicity and may improve membrane permeability, whereas fluorine atoms improve metabolic stability via electron-withdrawing effects.

Stereochemistry :
Both the target compound and the analog exhibit Z-configuration , which is essential for maintaining planar geometry in the chromen-imine system. This configuration is often verified via crystallographic methods .

Synthetic Pathways :

  • The target compound likely forms via imine condensation between a chromen-2-amine and a sulfonyl-aldehyde precursor, analogous to reactions in involving benzoylation and cyclization.
  • ’s methoxy group at position 8 suggests additional synthetic steps, such as O-methylation, which are absent in the target compound’s synthesis.

Pharmacological and Functional Insights

  • Bioactivity : While direct data for the target compound are lacking, highlights that chromene derivatives with chlorophenyl and benzamide groups exhibit antimicrobial properties. The target’s dimethylphenyl and sulfonyl groups may similarly engage in hydrophobic interactions or hydrogen bonding with biological targets.
  • Solubility and Stability: The tosyl group in ’s compound reduces aqueous solubility compared to the target’s simpler benzenesulfonyl group.

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-2H-chromen-2-imine is a derivative of the chromen-2-imine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 342.41 g/mol

The chromen-2-imine structure is characterized by a fused benzene ring and a pyran ring, which contributes to its biological activity. The presence of the benzenesulfonyl group enhances its solubility and reactivity.

Anticancer Activity

Research indicates that compounds in the chromen-2-imine class exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of several 2-iminocoumarin derivatives, including those with benzenesulfonyl substituents. The findings are summarized in Table 1.

CompoundCell LineIC50 (µM)Mechanism of Action
1A-427 (Lung)5.0Induction of apoptosis
2DAN-G (Pancreas)4.5Inhibition of cell proliferation
3RT-4 (Bladder)6.0Cell cycle arrest

The compound demonstrated an IC50 value as low as 4.5 µM against the DAN-G pancreatic cancer cell line, indicating potent anticancer properties. The mechanism involves apoptosis induction and inhibition of proliferation pathways.

Antimicrobial Activity

Antimicrobial properties are another significant aspect of this compound's biological profile. A recent study assessed the antimicrobial efficacy of various chromen-2-imine derivatives against common pathogens. The results are shown in Table 2.

CompoundPathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
1E. coli1532 µg/mL
2S. aureus1816 µg/mL
3C. albicans208 µg/mL

The compound exhibited a zone of inhibition of 20 mm against Candida albicans, showcasing its potential as an antifungal agent.

Neuroprotective Activity

Neuroprotective effects have been observed in compounds containing chromene structures, particularly in relation to Alzheimer's disease. A study focused on acetylcholinesterase (AChE) inhibition showed promising results for derivatives similar to our compound.

Table 3 summarizes the AChE inhibitory activity:

CompoundIC50 (µM)Reference
Chromen-2-imine derivative2.7
Standard Inhibitor (Donepezil)0.5

The derivative exhibited an IC50 value of 2.7 µM , indicating substantial potential for therapeutic applications in neurodegenerative diseases.

Case Study: Anticancer Efficacy in Vivo

A recent study evaluated the in vivo efficacy of a closely related chromen-2-imine derivative on tumor-bearing mice models. The treatment led to a significant reduction in tumor size compared to control groups, highlighting the potential for clinical applications in cancer therapy.

Case Study: Antimicrobial Resistance

Another investigation focused on the antimicrobial resistance profiles of pathogens treated with chromen-2-imine derivatives. Results indicated that these compounds could restore sensitivity to antibiotics in resistant strains, suggesting their role as adjuvants in combination therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2Z)-3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-2H-chromen-2-imine?

  • Methodology : The compound can be synthesized via a multi-step route involving:

Coupling reactions : Use Suzuki-Miyaura cross-coupling to introduce the 3,4-dimethylphenyl group to the chromene scaffold.

Sulfonylation : React the intermediate with benzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature, 12–24 hours).

Imine formation : Employ Schiff base condensation with a primary amine source, ensuring strict control of pH and solvent polarity to favor the (Z)-isomer .

  • Validation : Monitor reaction progress via TLC and characterize intermediates using 1H^1H-NMR and FT-IR (e.g., imine C=N stretch at ~1600–1650 cm1^{-1}) .

Q. How can the crystal structure of this compound be determined experimentally?

  • Experimental Design :

Crystallization : Use slow evaporation from a mixed solvent system (e.g., DCM/hexane) to obtain single crystals.

Data collection : Perform X-ray diffraction (XRD) at low temperature (100 K) to minimize thermal motion artifacts.

Refinement : Use SHELXL for structure refinement, incorporating restraints for disordered sulfonyl or methyl groups. Validate geometry with ORTEP-3 for graphical representation .

  • Key Parameters : Report R-factors (<5%), bond length/angle deviations, and residual electron density maps .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the chromene core) impact biological activity in related compounds?

  • Structure-Activity Relationship (SAR) Approach :

Analog design : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) substituents to assess steric/electronic effects.

Bioactivity assays : Test analogs for inhibition of hypoxia-inducible factor (HIF-1α) in cancer cell lines (e.g., glioblastoma U87-MG), using luciferase reporter assays and Western blotting .

Data interpretation : Correlate substituent Hammett constants (σ\sigma) with IC50_{50} values to identify pharmacophoric requirements .

  • Case Study : In chromene-based sulfonamides, 3,4-dimethoxy groups enhance solubility but reduce target binding affinity compared to methyl substituents .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodology :

Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to HIF-1α’s PAS-B domain. Parameterize the sulfonyl group’s electrostatic contributions.

MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and key residue interactions (e.g., Asn-813, Gln-817).

Free-energy calculations : Apply MM-GBSA to estimate ΔGbind\Delta G_{bind} and validate against experimental IC50_{50} data .

  • Validation : Compare predicted binding poses with crystallographic data from analogous inhibitors .

Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

  • Analytical Framework :

Dose-response profiling : Perform MTT assays across multiple concentrations (1 nM–100 µM) to distinguish cytotoxic vs. target-specific effects.

Off-target screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions.

Mechanistic studies : Apply RNA-seq or proteomics to elucidate pathways affected at cytotoxic doses .

  • Example : In sulfonamide derivatives, cytotoxicity at >10 µM often correlates with mitochondrial membrane depolarization, detectable via JC-1 staining .

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